Cas no 392661-03-9 (Pentanenitrile,5-(dimethylamino)-2-methyl-)

Pentanenitrile,5-(dimethylamino)-2-methyl- structure
392661-03-9 structure
Product name:Pentanenitrile,5-(dimethylamino)-2-methyl-
CAS No:392661-03-9
MF:C8H16N2
MW:140.22604
CID:299355
PubChem ID:45087846

Pentanenitrile,5-(dimethylamino)-2-methyl- Chemical and Physical Properties

Names and Identifiers

    • Pentanenitrile,5-(dimethylamino)-2-methyl-
    • Pentanenitrile, 5-(dimethylamino)-2-methyl- (9CI)
    • Pentanenitrile,5-(dimethylamino)-2-methyl-(9ci)
    • 392661-03-9
    • Inchi: InChI=1S/C8H16N2/c1-8(7-9)5-4-6-10(2)3/h8H,4-6H2,1-3H3
    • InChI Key: OBAUILTUUPRSSZ-UHFFFAOYSA-N
    • SMILES: CN(C)CCCC(C)C#N

Computed Properties

  • Exact Mass: 140.13148
  • Monoisotopic Mass: 140.131
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 4
  • Complexity: 121
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 27A^2
  • XLogP3: 1.2

Experimental Properties

  • PSA: 27.03

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